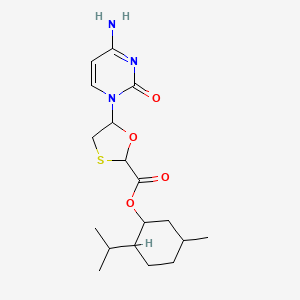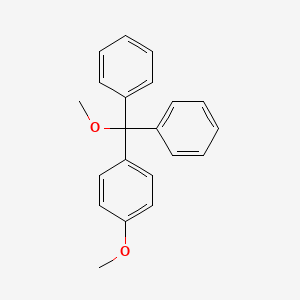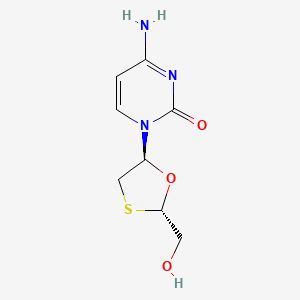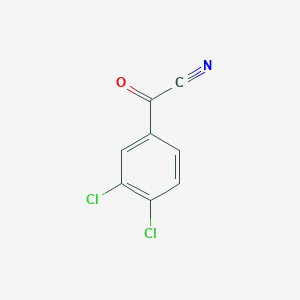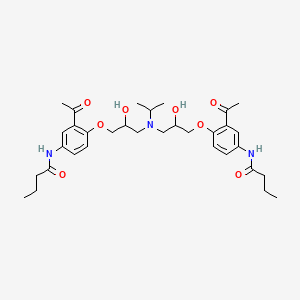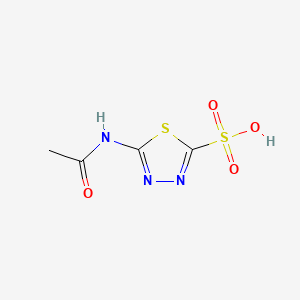
Bivalirudin Impurity 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bivalirudin Impurity 1 is an impurity of Bivalirudin , which is a synthetic 20 residue peptide . Bivalirudin is a direct thrombin inhibitor used to treat patients with heparin-induced thrombocytopenia .
Synthesis Analysis
The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) . Impurities in the final desired synthetic peptide product can be produced both during manufacturing and upon storage .Molecular Structure Analysis
The amino acid sequence of bivalirudin has a monoisotopic mass of 2178.9858 Da . The molecular formula of Bivalirudin Impurity 1 is not explicitly mentioned in the search results.Chemical Reactions Analysis
Bivalirudin mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . The action of bivalirudin is reversible because thrombin will slowly cleave the thrombin-bivalirudin bond which recovers the active site of thrombin .Aplicaciones Científicas De Investigación
Pharmacology and Clinical Application
Bivalirudin exhibits a low immunogenic profile compared to heparin and provides a predictable degree of anticoagulation related to its dose, making it a preferred anticoagulant in cardiovascular interventions. Its primary elimination occurs through renal pathways and proteolytic cleavage, necessitating dose adjustments in patients with severe renal dysfunction. Its application has expanded beyond PCIs to include cardiac and endovascular surgical procedures, highlighting its reliability and efficiency as an anticoagulation strategy (David A Van De Car, S. Rao, & E Magnus Ohman, 2010).
Clinical Use in Percutaneous Coronary Intervention
Bivalirudin, compared to heparin plus glycoprotein IIb/IIIa inhibitors, has shown efficacy in reducing the risk of bleeding complications during PCI without compromising the prevention of ischemic events. This efficacy is particularly notable in patients with unstable angina undergoing PCI, underscoring bivalirudin's role as an effective anticoagulant with a favorable safety profile (Marit D Moen, Gillian M Keating, & Keri Wellington, 2005).
Application in Pediatric Extracorporeal Membrane Oxygenation
Recent studies have explored bivalirudin's use as an alternative anticoagulant in pediatric extracorporeal membrane oxygenation (ECMO) patients. Findings suggest bivalirudin may be associated with decreased blood product transfusion, reduced costs, and comparable clinical outcomes, indicating its potential as a well-tolerated and effective anticoagulant in pediatric ECMO settings (L. Ryerson & A. McMichael, 2022).
Evaluation in Acute Coronary Syndromes
Bivalirudin has been recognized for its role in reducing bleeding complications and potentially lowering long-term mortality in acute coronary syndrome (ACS) settings, compared to traditional heparin plus glycoprotein IIb/IIIa inhibitor therapy. Its use reflects a shift towards prioritizing both the prevention of ischemia and the reduction of bleeding risks in the management of ACS (Z. Sergie, R. Mehran, & G. Stone, 2012).
Propiedades
Número CAS |
72378-50-8 |
|---|---|
Nombre del producto |
Bivalirudin Impurity 1 |
Fórmula molecular |
C6H8N2O4 |
Peso molecular |
172.14 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



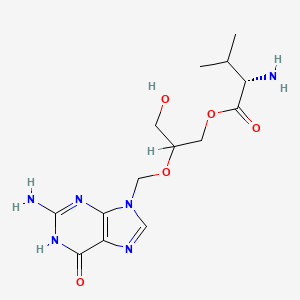
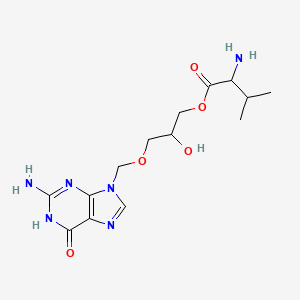
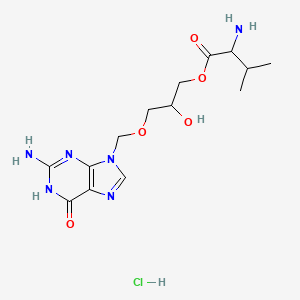
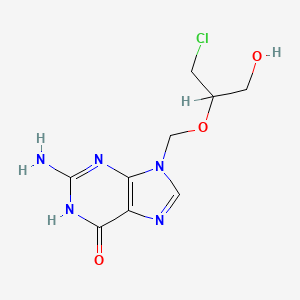
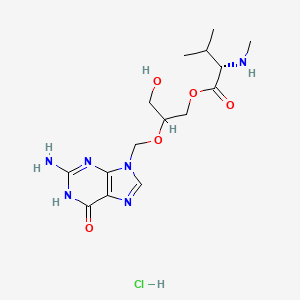
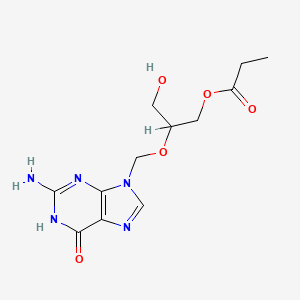
![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)
